molecular formula C19H17NO4 B6462968 6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one CAS No. 2549055-16-3

6-methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B6462968
CAS No.: 2549055-16-3
M. Wt: 323.3 g/mol
InChI Key: SVKXLBYWQSLTAY-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one is a 4-quinolone derivative characterized by a methoxy group at position 6, a 4-methoxybenzoyl substituent at position 3, and a methyl group at position 1 on the dihydroquinolinone scaffold. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions to introduce the 4-methoxybenzoyl moiety .

Properties

IUPAC Name

6-methoxy-3-(4-methoxybenzoyl)-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-20-11-16(18(21)12-4-6-13(23-2)7-5-12)19(22)15-10-14(24-3)8-9-17(15)20/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKXLBYWQSLTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H17NO3\text{C}_{17}\text{H}_{17}\text{N}\text{O}_{3}

This compound features a methoxy group and a benzoyl moiety, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds in the quinoline family exhibit significant anticancer properties. A study on similar quinoline derivatives highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound has not been extensively documented; however, its structural analogs have shown promise in preclinical studies against various cancer cell lines.

Enzyme Inhibition

The compound is believed to act as an enzyme inhibitor. Enzyme inhibition is a common mechanism for many drugs targeting metabolic pathways involved in disease progression. For instance, quinoline derivatives have been reported to inhibit topoisomerases and kinases, which are crucial for DNA replication and cell division .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The incorporation of methoxy groups enhances their lipophilicity and bioavailability, potentially increasing their effectiveness against bacterial strains. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity.

The proposed mechanisms through which this compound exerts its biological effects include:

1. DNA Intercalation

  • This compound may intercalate into DNA strands, disrupting replication and transcription processes essential for cell survival.

2. Enzyme Interaction

  • The compound's ability to inhibit specific enzymes can lead to altered metabolic pathways that are critical in cancer progression and microbial resistance.

3. Membrane Disruption

  • It may disrupt cellular membranes, leading to increased permeability and eventual cell death.

Case Studies

A series of case studies have focused on similar quinoline compounds demonstrating significant therapeutic effects:

Compound NameBiological ActivityReference
Quinoline AAnticancer
Quinoline BAntimicrobial
Quinoline CEnzyme Inhibition

These studies underscore the potential of this compound as a candidate for further research in oncology and infectious diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 4-Quinolones

Compound Name (IUPAC) Position 1 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
Target compound: 6-Methoxy-3-(4-methoxybenzoyl)-1-methyl-1,4-dihydroquinolin-4-one Methyl 4-Methoxybenzoyl C₂₀H₁₇NO₄ 335.36 Synthetic intermediate; unconfirmed bioactivity
1-Benzyl-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one Benzyl 4-Methylbenzoyl C₂₅H₂₁NO₃ 383.44 Screening compound (ChemDiv library)
1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one 3-Fluorobenzyl 4-Methoxybenzoyl C₂₅H₂₀FNO₄ 417.43 Enhanced lipophilicity; under evaluation
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one Butyl 4-Methoxybenzoyl C₂₁H₂₁NO₃ 335.40 Reported LC-MS m/z 336 [MH⁺]; synthetic intermediate
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-Methoxybenzyl 4-Fluorobenzoyl C₂₆H₂₁FNO₄ 430.45 Modified solubility profile
1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one 2-Chlorobenzyl 4-Isopropylphenylsulfonyl C₂₆H₂₃ClNO₄S 480.98 Sulfonyl group enhances metabolic stability

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